An In-Depth Technical Guide to 2-Bromo-1,3-oxazole Hydrochloride: A Key Intermediate for Drug Discovery
An In-Depth Technical Guide to 2-Bromo-1,3-oxazole Hydrochloride: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Within this class of compounds, 2-Bromo-1,3-oxazole serves as a versatile and highly valuable building block, particularly in the synthesis of complex molecular architectures through cross-coupling reactions. This technical guide provides a comprehensive overview of 2-Bromo-1,3-oxazole hydrochloride, focusing on its chemical identity, synthesis, characterization, and applications in drug development.
Molecular Identity and Physicochemical Properties
2-Bromo-1,3-oxazole hydrochloride is the salt form of the parent heterocycle, 2-Bromo-1,3-oxazole. The hydrochloride salt is often preferred for its increased stability and improved handling characteristics compared to the free base.
| Property | 2-Bromo-1,3-oxazole Hydrochloride | 2-Bromo-1,3-oxazole (Free Base) |
| Molecular Formula | C₃H₃BrClNO | C₃H₂BrNO[1] |
| Molecular Weight | 184.42 g/mol | 147.96 g/mol [1] |
| IUPAC Name | 2-bromo-1,3-oxazole;hydrochloride | 2-bromo-1,3-oxazole[1] |
| CAS Number | 1305712-69-9 | 125533-82-6[1] |
| Canonical SMILES | C1=COC(=N1)Br.Cl | C1=COC(=N1)Br[1] |
Synthesis and Purification
The synthesis of 2-bromo-1,3-oxazole and its subsequent conversion to the hydrochloride salt can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity.
Synthesis of 2-Bromo-1,3-oxazole
A common and effective method for the synthesis of 2-bromo-1,3-oxazole involves the regiocontrolled lithiation of a suitable oxazole precursor followed by reaction with an electrophilic bromine source. This approach offers high yields and control over the position of bromination.
Experimental Protocol: Synthesis of 2-Bromo-1,3-oxazole via Lithiation
This protocol is adapted from methodologies described for the regiocontrolled synthesis of bromooxazoles.
Materials:
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1,3-Oxazole
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n-Butyllithium (n-BuLi) in hexanes
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1,2-Dibromoethane or N-Bromosuccinimide (NBS)
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Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
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Lithiation of Oxazole: To the freshly prepared LDA solution, add a solution of 1,3-oxazole (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithiooxazole intermediate.
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Bromination: Slowly add a solution of the bromine source (e.g., 1,2-dibromoethane or NBS, 1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for an additional 1-2 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-bromo-1,3-oxazole.
Formation of 2-Bromo-1,3-oxazole Hydrochloride
The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrogen chloride.
Experimental Protocol: Preparation of 2-Bromo-1,3-oxazole Hydrochloride
Materials:
-
2-Bromo-1,3-oxazole
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Anhydrous diethyl ether or dichloromethane
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Hydrogen chloride (gas or a solution in a suitable solvent, e.g., 2 M HCl in diethyl ether)
Procedure:
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Dissolve the purified 2-bromo-1,3-oxazole in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
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A precipitate of 2-bromo-1,3-oxazole hydrochloride will form.
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Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired hydrochloride salt.
Caption: Synthetic pathway for 2-Bromo-1,3-oxazole and its hydrochloride salt.
Spectroscopic Characterization
Thorough characterization of 2-Bromo-1,3-oxazole and its hydrochloride salt is crucial to confirm its identity and purity. The following are expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-bromo-1,3-oxazole is expected to show two signals in the aromatic region corresponding to the protons at the C4 and C5 positions of the oxazole ring. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, these protons will be deshielded. The proton at C5 is typically downfield compared to the proton at C4. Upon formation of the hydrochloride salt, a slight downfield shift of these signals may be observed due to the protonation of the nitrogen atom.
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¹³C NMR: The carbon NMR spectrum will display three distinct signals for the oxazole ring carbons. The carbon atom bonded to bromine (C2) will appear at a characteristic chemical shift. The chemical shifts of C4 and C5 are also diagnostic.
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-1,3-oxazole will exhibit characteristic absorption bands for the C-H, C=N, and C-O stretching vibrations of the oxazole ring. Upon formation of the hydrochloride salt, a broad absorption band corresponding to the N-H stretch is expected to appear, typically in the range of 2400-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a key tool for confirming the molecular weight of the compound. For 2-bromo-1,3-oxazole, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Applications in Medicinal Chemistry and Drug Development
2-Bromo-1,3-oxazole is a highly sought-after building block in the synthesis of pharmaceutical agents due to the versatility of the bromine atom, which can be readily functionalized through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. 2-Bromo-1,3-oxazole is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-oxazole.
The oxazole motif is present in numerous compounds with potent anticancer properties. The ability to easily diversify the 2-position of the oxazole ring using 2-bromo-1,3-oxazole as a starting material is a significant advantage in the development of novel anticancer agents. For instance, substituted oxazoles have been investigated as tubulin polymerization inhibitors.[2]
Safety and Handling
2-Bromo-1,3-oxazole and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
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2-Bromo-1,3-oxazole (free base): May cause skin and serious eye irritation. May also cause respiratory irritation.[1] It is also a combustible liquid.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
Storage:
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Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
2-Bromo-1,3-oxazole hydrochloride is a fundamentally important building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions provide a powerful platform for the rapid generation of diverse molecular structures. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in the discovery and development of new therapeutic agents.
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